molecular formula C20H18ClN3O3 B11308151 2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11308151
M. Wt: 383.8 g/mol
InChI Key: YIUNADGWPZPTOK-UHFFFAOYSA-N
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Description

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a chlorophenyl group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Introduction of the chlorophenyl group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Attachment of the phenoxy group: The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, typically using phenol derivatives.

    Formation of the pyrrolidine moiety: The pyrrolidine ring can be synthesized through the reaction of appropriate amines with carbonyl compounds, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Introduction of various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Industrial Processes: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(MORPHOLIN-1-YL)ETHAN-1-ONE: This compound has a morpholine ring instead of a pyrrolidine ring, which may influence its chemical reactivity and biological activity.

    2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound contains a piperidine ring, which can alter its pharmacokinetic and pharmacodynamic properties.

The uniqueness of 2-{2-[5-(3-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-[2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H18ClN3O3/c21-15-7-5-6-14(12-15)20-22-19(23-27-20)16-8-1-2-9-17(16)26-13-18(25)24-10-3-4-11-24/h1-2,5-9,12H,3-4,10-11,13H2

InChI Key

YIUNADGWPZPTOK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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